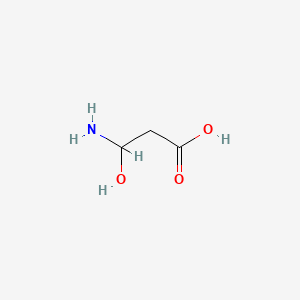

3-Amino-3-hydroxypropanoic acid

Description

3-Amino-3-hydroxypropanoic acid (C₃H₇NO₃; molecular weight: 105.09 g/mol) is a non-proteinogenic β-amino acid characterized by both amino and hydroxyl groups on the β-carbon of the propanoic acid backbone . Its ChemSpider ID is 25071210, with CAS numbers 4448-69-5 and 632-13-3 . Unlike chiral amino acids such as L-serine or L-threonine, this compound lacks stereogenic centers, as indicated by its "defined stereocenter count: 0" . It serves as a precursor or intermediate in enzymatic cascades and synthetic pathways, particularly in the production of bioactive derivatives .

Properties

Molecular Formula |

C3H7NO3 |

|---|---|

Molecular Weight |

105.09 g/mol |

IUPAC Name |

3-amino-3-hydroxypropanoic acid |

InChI |

InChI=1S/C3H7NO3/c4-2(5)1-3(6)7/h2,5H,1,4H2,(H,6,7) |

InChI Key |

RZZWBMZSZLDNFS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(N)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-3-hydroxypropanoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, followed by reductive amination to form 3-phosphoserine, which is then hydrolyzed to produce 3-Amino-3-hydroxypropanoic acid .

Industrial Production Methods

In industrial settings, 3-Amino-3-hydroxypropanoic acid is often produced through microbial fermentation. Microorganisms such as Escherichia coli and Corynebacterium glutamicum are genetically engineered to overproduce this amino acid. The fermentation process involves the use of glucose as a carbon source, and the product is extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyruvate.

Reduction: It can be reduced to form ethanolamine.

Substitution: It can undergo substitution reactions to form derivatives such as phosphoserine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Phosphorylation reactions often use reagents like ATP and kinases.

Major Products Formed

Oxidation: Pyruvate

Reduction: Ethanolamine

Substitution: Phosphoserine

Scientific Research Applications

3-Amino-3-hydroxypropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and proteins.

Biology: It plays a role in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.

Medicine: It is used in the formulation of parenteral nutrition solutions and as a supplement in various therapeutic diets.

Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of other chemicals

Mechanism of Action

3-Amino-3-hydroxypropanoic acid exerts its effects through various molecular pathways. It is involved in the biosynthesis of proteins by being incorporated into polypeptide chains during translation. It also serves as a precursor for the synthesis of other important biomolecules such as glycine and cysteine. The compound interacts with enzymes and receptors in metabolic pathways, influencing cellular functions and processes .

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects: The absence of stereocenters in 3-amino-3-hydroxypropanoic acid simplifies synthesis but limits enantioselective applications compared to chiral analogs like (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid .

- Bioactivity: Derivatives with aromatic substitutions (e.g., 3-cyanophenyl or 4-hydroxyphenyl) exhibit enhanced anticancer and antimicrobial activities due to improved target binding .

Critical Analysis :

- Limitations of 3-Amino-3-hydroxypropanoic Acid: Its lack of stereocenters and simple structure restrict direct therapeutic use, necessitating derivatization for enhanced bioactivity.

- Advantages of Derivatives : Aromatic and heterocyclic substitutions improve pharmacokinetic properties (e.g., solubility, metabolic stability) and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.